Bms-906024
Overview
Description
BMS-906024 is a drug with a benzodiazepine structure, developed by Bristol-Myers Squibb . It is a γ-secretase inhibitor and pan-Notch inhibitor with antineoplastic activity . It is being studied as an anticancer agent and has shown good anti-leukemic activity in a case of early T-cell progenitor acute lymphoblastic leukemia .
Molecular Structure Analysis
BMS-906024 has a chemical formula of C26H26F6N4O3 . Its exact mass is 556.19 and its molecular weight is 556.500 . The structure is complex, with multiple functional groups, including amide groups and a benzodiazepine ring .Chemical Reactions Analysis
BMS-906024 is a potent pan-Notch receptors inhibitor with IC50s of 1.6 nM, 0.7 nM, 3.4 nM, and 2.9 nM for Notch1, -2, -3, and -4 receptors, respectively . It has broad-spectrum antineoplastic activity .Physical And Chemical Properties Analysis
BMS-906024 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The optical activity is [α]/D -100 to -110°, c = 1 in DMSO .Scientific Research Applications
Enhanced Efficacy in Cancer Treatment : BMS-906024, a clinically relevant Notch gamma secretase inhibitor, has shown to synergize with paclitaxel, a chemotherapy drug, in non-small cell lung cancers (NSCLC), particularly in KRAS- and BRAF-wildtype cells. This combination was found to be more effective than BMS-906024 and cisplatin, indicating its potential in personalized cancer therapy (Morgan et al., 2017).
Clinical Candidate for Leukemia and Solid Tumors : BMS-906024 has been identified as a clinical candidate due to its robust in vivo efficacy in Notch-driven leukemia and solid tumor models. This discovery is based on a series of studies that revealed its potential in inhibiting γ-secretase mediated signaling of Notch receptors (Gavai et al., 2015).
Safety and Activity in T-Cell Acute Lymphoblastic Leukemia : A Phase 1 clinical trial of BMS-906024 in patients with relapsed T-cell acute lymphoblastic leukemia (T-ALL) has shown promising results. The drug was relatively well-tolerated and indicated anti-leukemia activity, marking the first Notch targeting trial leading to multiple responses in relapsed/refractory T-ALL (Zweidler-McKay et al., 2014).
Mechanism of Action
Safety and Hazards
In clinical trials, BMS-906024 has been associated with several adverse events. These include grade 3-5 events such as anemia, hypophosphatemia, thrombocytopenia, diarrhea, febrile bone marrow aplasia, hepatotoxicity, pancytopenia, and tumor lysis syndrome . One dose-limiting toxicity involving grade 3 elevations of ALT and AST without bilirubin elevation (reported as grade 3 hepatotoxicity) occurred at the 4 mg dose level .
properties
IUPAC Name |
(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOUDDAETNMCBW-GSHUGGBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161234 | |
Record name | BMS-906024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bms-906024 | |
CAS RN |
1401066-79-2 | |
Record name | BMS 906024 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osugacestat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osugacestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-906024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSUGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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